

Applications of Calcium 4-Aminobenzoate in Drug Formulation: Application Notes and Protocols

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Compound of Interest

Compound Name: *calcium;4-aminobenzoate*

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Introduction

Calcium 4-aminobenzoate, the calcium salt of para-aminobenzoic acid (PABA), is an organic salt with emerging potential in pharmaceutical formulation. While direct applications are still under extensive research, the known functionalities of its parent molecule, PABA, as a coformer in cocrystal development, suggest a promising role for calcium 4-aminobenzoate in enhancing the physicochemical properties of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for investigating the use of calcium 4-aminobenzoate, primarily as a coformer to improve the solubility and dissolution rates of poorly soluble drugs.

Physicochemical Properties

Understanding the properties of the parent acid, 4-aminobenzoic acid, is crucial for predicting the behavior of its calcium salt in formulation studies.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₂	[1]
Molecular Weight	137.14 g/mol	[1]
Melting Point	187-189 °C	[2]
Water Solubility	5.39 g/L at 25 °C	[1]
Solubility in Ethanol	Soluble	[2]
Appearance	White crystalline solid	[2]

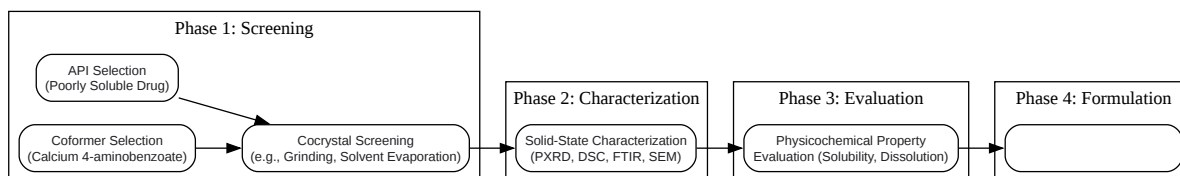
Calcium 4-Aminobenzoate Identifiers

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ CaN ₂ O ₄	[3]
Molecular Weight	312.33 g/mol	[3]
CAS Number	60154-17-8	[3]

Application Note 1: Enhancement of Solubility and Dissolution Rate through Cocrystallization

The primary hypothesized application of calcium 4-aminobenzoate in drug formulation is as a coformer in the development of pharmaceutical cocrystals. Cocrystals are multi-component crystals of an API and a coformer, which can exhibit significantly improved physicochemical properties, such as solubility, dissolution rate, and stability, compared to the API alone. The 4-aminobenzoate moiety has demonstrated its capability to form effective cocrystals.

Logical Workflow for Cocrystal Development



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Caption: Workflow for cocrystal development using calcium 4-aminobenzoate.

Experimental Protocols

Protocol 1: Cocrystal Screening using Liquid-Assisted Grinding (LAG)

This protocol outlines a common method for screening the potential of calcium 4-aminobenzoate to form cocrystals with a model API.^{[4][5]}

Materials:

- Active Pharmaceutical Ingredient (API)
- Calcium 4-aminobenzoate (Coformer)
- Grinding solvent (e.g., methanol, ethanol, acetonitrile)
- Mortar and pestle or a ball mill
- Spatula
- Vials

Methodology:

- Weigh stoichiometric amounts of the API and calcium 4-aminobenzoate (e.g., 1:1, 1:2, 2:1 molar ratios).
- Transfer the powders to a mortar or a grinding jar.
- Add a minimal amount of the grinding solvent (typically 10-20 μL per 100 mg of powder). The mixture should be damp, not a slurry.
- Grind the mixture manually with the pestle for 15-20 minutes or in a ball mill according to the instrument's instructions.
- Scrape the resulting powder from the mortar or jar and transfer it to a labeled vial.
- Dry the sample in a vacuum oven at a temperature below the melting points of the individual components to remove the residual solvent.
- Analyze the resulting solid using Powder X-ray Diffraction (PXRD) to identify new crystalline phases.

Protocol 2: Cocrystal Preparation via Solvent Evaporation

This method is suitable for preparing larger quantities of cocrystals for further characterization once a successful hit is identified from screening.[\[6\]](#)[\[7\]](#)

Materials:

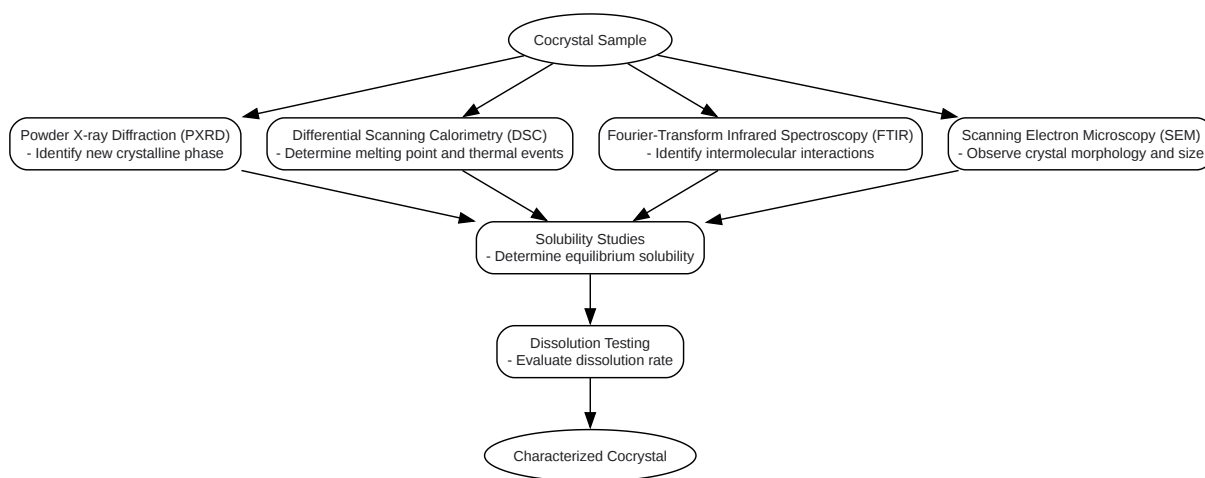
- API
- Calcium 4-aminobenzoate
- Common solvent (a solvent in which both API and coformer are soluble)
- Beaker or flask
- Magnetic stirrer and stir bar
- Crystallization dish

- Vacuum oven

Methodology:

- Dissolve stoichiometric amounts of the API and calcium 4-aminobenzoate in a minimal amount of the common solvent in a beaker with stirring until a clear solution is obtained.
- Transfer the solution to a crystallization dish.
- Allow the solvent to evaporate slowly at room temperature in a fume hood. Alternatively, for faster crystallization, a rotary evaporator can be used.
- Once crystals have formed and the solvent has completely evaporated, collect the solid material.
- Dry the crystals in a vacuum oven.
- Characterize the crystals using PXRD, Differential Scanning Calorimetry (DSC), and other analytical techniques.

General Experimental Workflow for Cocrystal Characterization



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Caption: Workflow for the characterization of putative cocrystals.

Protocol 3: Evaluation of Cocrystal Solubility

Materials:

- Prepared cocrystals
- Pure API
- Phosphate buffer (pH 6.8) or other relevant media
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge

- HPLC or UV-Vis spectrophotometer for analysis

Methodology:

- Add an excess amount of the cocrystal powder and the pure API to separate vials containing a known volume of the dissolution medium.
- Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- After the incubation period, withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.
- Dilute the filtered samples appropriately with the dissolution medium.
- Analyze the concentration of the API in the diluted samples using a validated HPLC or UV-Vis method.
- Compare the equilibrium solubility of the API from the cocrystal to that of the pure API.

Data Presentation

The results of the solubility and dissolution studies should be summarized in clear, structured tables for easy comparison.

Table 1: Equilibrium Solubility Data

Compound	Medium	Temperature (°C)	Solubility (µg/mL) ± SD	Fold Increase
Pure API	pH 6.8 Phosphate Buffer	37	Value	-
API-Ca-4-aminobenzoate Cocrystal (1:1)	pH 6.8 Phosphate Buffer	37	Value	Value
API-Ca-4-aminobenzoate Cocrystal (1:2)	pH 6.8 Phosphate Buffer	37	Value	Value

Table 2: Dissolution Profile Data (% Drug Released)

Time (min)	Pure API ± SD	API-Ca-4-aminobenzoate Cocrystal (1:1) ± SD
5	Value	Value
15	Value	Value
30	Value	Value
60	Value	Value

Conclusion

While direct evidence for the widespread use of calcium 4-aminobenzoate in drug formulation is limited, its potential as a coformer for cocrystal formation presents a significant opportunity for enhancing the properties of poorly soluble drugs. The protocols and application notes provided here offer a framework for researchers to explore this promising application. Further studies are warranted to fully elucidate the benefits and mechanisms of calcium 4-aminobenzoate in various drug delivery systems.

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